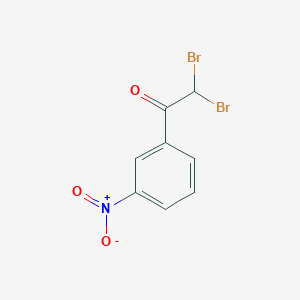

2,2-Dibromo-1-(3-nitrophenyl)ethanone

Description

2,2-Dibromo-1-(3-nitrophenyl)ethanone is a derivative of acetophenone (B1666503) containing two bromine atoms on the alpha-carbon and a nitro group on the meta-position of the phenyl ring. While specific literature on this exact molecule is sparse, its chemical structure places it at the intersection of several key areas of contemporary organic chemistry research. The academic focus on this compound is primarily driven by its potential as a versatile precursor for more complex molecules, particularly heterocyclic compounds, which are foundational to medicinal chemistry and materials science.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Br₂NO₃ |

| Molecular Weight | 322.94 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Nitrophenacylidene bromide |

| CAS Number | Not assigned |

The α,α-dibromoketone functional group is a highly reactive and versatile synthon in organic synthesis. tandfonline.com These compounds are characterized by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the two bromine atoms. This dual reactivity allows them to participate in a wide array of chemical transformations. researchgate.net

There is a continuously growing demand for α,α-dibromoketones as they are recognized as easy-to-handle precursors for selective organic transformations and the synthesis of heterocyclic compounds of therapeutic interest. tandfonline.com They serve as important building blocks for creating unsaturated acids, acetylenic alcohols, and for carrying out cyclopropanation reactions. researchgate.net In medicinal chemistry, the α,α-dihalocarbonyl moiety is considered a privileged scaffold due to its chemical stability and lipophilicity, and it is found in numerous natural products. researchgate.netresearchgate.net Furthermore, these compounds can act as synthetic equivalents to the often lachrymatory and less stable α-haloketones, providing a more practical route to various molecular targets, including thiazolo[3,2-a]benzimidazoles. benthamdirect.com

The synthesis of substituted 2,2-dibromo-1-arylethanones is an active area of research, with a primary focus on developing efficient and selective bromination methods for the corresponding 1-arylethanones. A particularly effective and convenient method involves the direct bromination of 1-arylethanones using a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system in a solvent like dioxane. organic-chemistry.orgresearchgate.net This reaction is rapid, often completing within 20 minutes, and can achieve high yields. researchgate.net

A key finding in this area is the significant influence of the substituents on the aromatic ring. The presence of electron-donating groups on the aryl ring can lead to bromination of the ring itself in addition to the desired α,α-dibromination. organic-chemistry.orgresearchgate.net Conversely, substrates with electron-withdrawing substituents, such as the nitro group found in this compound, are more resistant to bromination and require more forceful conditions, such as a higher molar excess of the oxidizing agent (H₂O₂), to achieve complete conversion. organic-chemistry.org This demonstrates a key challenge and research focus in the synthesis of this class of compounds.

Table 2: Synthesis of Substituted 2,2-Dibromo-1-arylethanones via H₂O₂-HBr Bromination

| Starting Material (1-Arylethanone) | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-Phenylethanone | 2,2-Dibromo-1-phenylethanone | 84 | organic-chemistry.org |

| 1-(4-Methylphenyl)ethanone | 2,2-Dibromo-1-(4-methylphenyl)ethanone | 85 | organic-chemistry.org |

| 1-(4-Methoxyphenyl)ethanone | 1-(3-Bromo-4-methoxyphenyl)-2,2-dibromoethanone | 78 | organic-chemistry.org |

| 1-(4-Bromophenyl)ethanone | 2,2-Dibromo-1-(4-bromophenyl)ethanone | 86 | organic-chemistry.org |

The specific academic interest in this compound lies in its utility as a model substrate for developing and understanding synthetic methodologies. The presence of the strong electron-withdrawing nitro group at the meta-position deactivates the starting material, 1-(3-nitrophenyl)ethanone, towards electrophilic α-bromination. Therefore, the synthesis of this compound serves as a benchmark for the efficiency and robustness of new bromination protocols.

The research focus is twofold. First, it centers on the optimization of reaction conditions to achieve high yields and selectivity for the α,α-dibromination of highly deactivated aromatic ketones. This involves exploring novel brominating agents, catalyst systems, and reaction media that can overcome the electronic deactivation. Second, the focus extends to exploring the subsequent reactivity of the target compound. The electron-withdrawing nitro group can influence the reactivity of the α,α-dibromoketone moiety in subsequent nucleophilic substitution or cyclization reactions, potentially leading to novel chemical transformations and the synthesis of unique molecular scaffolds that are otherwise difficult to access.

Structure

3D Structure

Properties

CAS No. |

13651-07-5 |

|---|---|

Molecular Formula |

C8H5Br2NO3 |

Molecular Weight |

322.94 g/mol |

IUPAC Name |

2,2-dibromo-1-(3-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-2-1-3-6(4-5)11(13)14/h1-4,8H |

InChI Key |

DPEJIZUJOLUGJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dibromo 1 3 Nitrophenyl Ethanone and Analogues

Classical and Evolving Synthetic Approaches to α,α-Dibromoacetophenones

Traditional methods for the synthesis of α,α-dibromoacetophenones have largely relied on direct bromination of the corresponding aryl ethanones. While effective, these methods often involve harsh reagents and produce significant waste. Over time, various catalytic and stoichiometric protocols have been developed to improve efficiency and selectivity.

Bromination of Aryl Ethanones with Molecular Bromine and its Complexes

The direct use of molecular bromine (Br₂) is a long-established method for the α-bromination of ketones. The reaction proceeds via an acid-catalyzed enol formation, which then acts as a nucleophile, attacking the electrophilic bromine. masterorganicchemistry.com For the synthesis of 2,2-Dibromo-1-(3-nitrophenyl)ethanone, the starting material would be 3'-nitroacetophenone. The reaction typically involves treating the ketone with at least two equivalents of bromine. The first bromination step often proceeds readily, but the introduction of the second bromine atom can be more challenging and may require more forcing conditions.

A common procedure involves dissolving the aryl ethanone (B97240), such as 3-nitroacetophenone, in a suitable solvent like chloroform (B151607) and then adding a solution of bromine. prepchem.comnih.gov The reaction mixture is often stirred at room temperature or gently heated to drive the reaction to completion. The presence of an acid catalyst, such as hydrobromic acid (HBr) or acetic acid, can accelerate the reaction by promoting enolization. masterorganicchemistry.com While this method is straightforward, it has several drawbacks. Molecular bromine is highly toxic, corrosive, and volatile, posing significant handling and safety challenges. shodhsagar.com Furthermore, the reaction can lack selectivity, leading to a mixture of mono- and di-brominated products, as well as potential aromatic ring bromination if the ring is activated. quora.com The generation of stoichiometric amounts of HBr as a byproduct also contributes to the environmental concerns associated with this method. iau.ir

Catalytic and Stoichiometric Bromination Protocols

To address the limitations of using molecular bromine, a variety of alternative brominating agents and catalytic systems have been developed. These methods aim to improve safety, selectivity, and environmental performance.

N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones and is considered a safer alternative to molecular bromine. shodhsagar.com The reaction can be initiated by radical initiators or acid catalysts. For instance, acetophenone (B1666503) can be effectively brominated using NBS in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst in acetonitrile (B52724). shodhsagar.com For the synthesis of α,α-dibromoacetophenones, an excess of NBS would be required. Other catalytic systems for NBS bromination include the use of montmorillonite (B579905) K-10 clay, which offers the advantage of being a reusable heterogeneous catalyst. tandfonline.com

Other notable brominating agents include:

Dioxane dibromide: This complex is a solid and therefore easier and safer to handle than liquid bromine. It has been used for the selective bromination of substituted acetophenones.

Tetra-n-butylammonium tribromide (TBATB): This is another solid, stable, and easily handled brominating agent that can provide high yields of α-bromo ketones.

Bromodimethylsulfonium Bromide (BDMS): This reagent, in conjunction with MgO nanoparticles as a catalyst, provides an environmentally benign one-pot protocol for the synthesis of α-bromoacetophenones. researchgate.net

Electrochemical methods represent a modern approach to bromination. These techniques involve the in situ generation of bromonium ions from a bromide salt, such as ammonium (B1175870) bromide, in an electrochemical cell. lookchem.comrsc.orgrsc.org This method avoids the direct handling of hazardous bromine and allows for precise control over the amount of brominating agent generated, which can improve selectivity.

Green Chemistry Principles in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, less hazardous reagents, and catalytic processes, are increasingly being applied to the synthesis of α,α-dibromoacetophenones.

Hydrogen Peroxide-Hydrobromic Acid (H₂O₂-HBr) System for α,α-Dibromination

A prominent example of a green bromination method is the use of a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. iau.irnih.govrsc.orgrsc.org This method is highly efficient for the dibromination of aryl ethanones. researchgate.netresearchgate.net The reaction is typically carried out in a solvent such as dioxane or even "on water," which significantly reduces the use of volatile organic compounds. rsc.orgresearchgate.net

The key principle of this system is the in situ generation of bromine from the oxidation of HBr by H₂O₂. The only byproduct of this oxidation is water, making the process inherently cleaner than methods that use stoichiometric amounts of other oxidizing agents. iau.ir The generated bromine then reacts with the ketone to form the α,α-dibrominated product.

This method has been shown to be effective for a variety of ketones, leading to high yields of the corresponding dibromoketones. researchgate.net The reaction conditions are generally mild, and the procedure is operationally simple. iau.ir For instance, 1-arylethanones can be rapidly converted to 2,2-dibromo-1-arylethanones in high yields within a short reaction time. researchgate.net

Environmentally Benign Oxidative Bromination Techniques

Beyond the H₂O₂-HBr system, other oxidative bromination methods that align with green chemistry principles have been explored. One such method involves the use of Oxone (potassium peroxymonosulfate) in the presence of a bromide salt. unishivaji.ac.in Oxone is a stable, non-toxic, and inexpensive oxidizing agent that can effectively generate the active brominating species from bromide ions in an aqueous medium. This system has been applied to the oxidative bromination of acetophenones. unishivaji.ac.in

Another green approach is the use of an aqueous grinding technique for the oxidative bromination of alkanones. This solvent-free method is not only environmentally friendly but can also lead to high yields of the desired products.

The table below summarizes the yields of α,α-dibromination for various substituted acetophenones using the H₂O₂-HBr system in dioxane.

| Substrate (ArCOCH₃) | Product (ArCOCBr₂H) | Yield (%) |

|---|---|---|

| C₆H₅COCH₃ | C₆H₅COCBr₂H | 85 |

| 4-MeC₆H₄COCH₃ | 4-MeC₆H₄COCBr₂H | 86 |

| 4-MeOC₆H₄COCH₃ | 4-MeOC₆H₄-3-BrC₆H₃COCBr₂H | 81 |

| 4-ClC₆H₄COCH₃ | 4-ClC₆H₄COCBr₂H | 83 |

| 4-BrC₆H₄COCH₃ | 4-BrC₆H₄COCBr₂H | 84 |

| 4-NO₂C₆H₄COCH₃ | 4-NO₂C₆H₄COCBr₂H | 80 |

| 3-NO₂C₆H₄COCH₃ | 3-NO₂C₆H₄COCBr₂H | 82 |

Data sourced from a study on the bromination of 1-arylethanones with the H₂O₂-HBr system. researchgate.net

Reaction Kinetics and Optimization Studies for Sustainable Synthesis

The efficiency and sustainability of the H₂O₂-HBr system can be further enhanced through optimization of reaction parameters. Studies have shown that factors such as the ratio of H₂O₂ to HBr, temperature, and reaction time can significantly influence the yield and selectivity of the dibromination reaction. For instance, it has been reported that a higher reaction temperature can reduce the reaction time without compromising the yield. iau.ir

Novel Synthetic Routes and Precursor Transformations

Recent advancements in organic synthesis have led to the development of efficient and novel methodologies for preparing α,α-dihalo ketones and their derivatives. These methods often provide improvements in yield, selectivity, and environmental safety compared to traditional approaches.

A notable and environmentally friendly method for synthesizing 2,2-dibromo-1-arylethanones involves the reaction of oximes with a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. researchgate.net This process facilitates deoximation followed by a subsequent dibromination of the regenerated ketone. researchgate.net The reaction has been successfully applied to the synthesis of this compound from 1-(3-nitrophenyl)ethanone oxime. researchgate.net

The transformation proceeds by treating the corresponding oxime, dissolved in a solvent like dioxane, with an aqueous solution of H₂O₂ and HBr. researchgate.net The reaction mixture is typically heated to reflux for a short period (e.g., 20 minutes) to achieve high conversion. researchgate.net This method is advantageous due to its operational simplicity and the use of environmentally benign reagents. researchgate.net The yields for this one-pot synthesis of various dibromo ketones from their respective oximes are generally good, ranging from 40% to 94%. researchgate.net

| Starting Oxime (Aryl Group) | Product | Yield (%) |

|---|---|---|

| 4-Chlorophenyl | 2,2-Dibromo-1-(4-chlorophenyl)ethanone | 88 |

| 4-Bromophenyl | 2,2-Dibromo-1-(4-bromophenyl)ethanone | 94 |

| 3-Bromophenyl | 2,2-Dibromo-1-(3-bromophenyl)ethanone | 92 |

| 3-Nitrophenyl | This compound | 89 |

| 4-Nitrophenyl | 2,2-Dibromo-1-(4-nitrophenyl)ethanone | 85 |

Aryl-2,2-dibromo-1-ethanones, including the title compound, serve as valuable precursors in oxidative amidation reactions to produce α-keto amides. This transformation is achieved through the reaction of the dibromoethanone with a secondary amine under aerial oxidation conditions. researchgate.net The versatility of this methodology has been demonstrated by synthesizing a series of α-keto amides from various dibromoethanones and both cyclic and acyclic aliphatic secondary amines, with moderate to good yields. researchgate.net This strategy has also been utilized in the synthesis of more complex molecules like isoquinoline (B145761) alkaloids. researchgate.net

More broadly, oxidative amidation represents a key transformation in organic synthesis for forming amide bonds, which are ubiquitous in pharmaceuticals and biomolecules. nih.gov While many methods involve activating carboxylic acids, direct oxidative processes that couple aldehydes or their equivalents with amines are of significant interest. nih.govorganic-chemistry.org Strategies have been developed using various oxidants and catalysts, including metal-free systems, to achieve this transformation efficiently. nih.govorganic-chemistry.org The reaction of aryl-2,2-dibromo-1-ethanones provides a specific pathway within this broader class of reactions, highlighting their utility as synthetic intermediates. researchgate.net

Achieving chemoselectivity in bromination reactions is crucial for synthesizing complex molecules. Depending on the reagents and conditions, bromination can occur at the α-carbon of a ketone or on the aromatic ring. nih.gov For aryl ketones, reagents like molecular bromine, N-bromosuccinimide (NBS), or tetrabutylammonium (B224687) tribromide are often used for aryl group bromination. nih.gov

The H₂O₂-HBr system is effective for the α,α-dibromination of 1-arylethanones. organic-chemistry.orgresearchgate.net The reaction is rapid and leads to complete conversion, though bromination of the aromatic ring can occur as a side reaction if the ring contains electron-donating substituents. organic-chemistry.orgresearchgate.net For substrates with electron-withdrawing groups, such as the nitro group in 3-nitroacetophenone, higher amounts of H₂O₂ may be required for effective bromination. organic-chemistry.org

Alternative methods using NBS in the presence of a catalyst like acidic aluminum oxide can provide regioselective α-monobromination of aralkyl ketones. nih.gov The choice of solvent is critical; for instance, using methanol (B129727) as a solvent favors α-bromination, while acetonitrile can promote nuclear bromination for substrates with highly activating groups. nih.gov Hypervalent iodine reagents have also been employed for the chemoselective bromination of terminal alkynes to generate α,α-dibromoketones when water is present in the reaction system. frontiersin.org

Mechanistic Investigations of Bromination Reactions to Form this compound

Understanding the underlying mechanisms of bromination is essential for controlling reaction outcomes, including selectivity and yield. Both radical and ionic pathways can be involved depending on the specific reaction conditions.

Halogenation reactions can proceed through a radical chain mechanism, particularly in the presence of heat or light. slideserve.com A radical is a reactive intermediate with an unpaired electron, formed by the homolytic cleavage of a covalent bond. slideserve.com A radical chain reaction typically consists of three distinct stages: initiation, propagation, and termination. slideserve.comuobabylon.edu.iq

Initiation: The reaction begins with the formation of radical species from a non-radical precursor. For instance, a halogen molecule (X₂) can be cleaved by heat or UV light into two halogen radicals (2 X•). uobabylon.edu.iq

Propagation: These initial radicals react with the substrate to form new radicals, which continue the chain. In the context of an alkane, a halogen radical abstracts a hydrogen atom to form H-X and an alkyl radical (R•). This alkyl radical then reacts with another halogen molecule to form the alkyl halide product (R-X) and a new halogen radical, which can start the cycle again. uobabylon.edu.iqlibretexts.org

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. uobabylon.edu.iq

Compounds that can prevent radical reactions, such as oxygen or vitamin E, are known as radical inhibitors. slideserve.com While the bromination of ketones under acidic conditions is often described by an ionic mechanism involving an enol intermediate, radical pathways can be initiated under specific conditions, such as photochemical irradiation. nih.govresearchgate.netuni-regensburg.de

The selectivity and yield of bromination reactions are highly dependent on the experimental conditions.

Temperature: Reaction temperature significantly influences the rate and outcome of bromination. In the synthesis of α-bromoacetophenones using pyridine (B92270) hydrobromide perbromide, the yield is low at temperatures below 80 °C but becomes optimal around 90 °C. nih.govresearchgate.net Higher temperatures can lead to a slight decrease in yield, potentially due to the formation of undesired dibrominated by-products. nih.govresearchgate.net

Solvent: The choice of solvent can dictate the regioselectivity of the reaction. For the bromination of aralkyl ketones with NBS, using methanol as a solvent in the presence of acidic Al₂O₃ exclusively yields α-brominated products. nih.gov In contrast, employing acetonitrile can lead to nuclear bromination for ketones bearing strong activating groups on the aryl ring. nih.gov For the H₂O₂-HBr system, dioxane is a commonly used solvent. researchgate.netorganic-chemistry.org An alternative "on water" approach using an aqueous H₂O₂-HBr system without any organic solvent has also been developed, highlighting a green chemistry alternative. rsc.org

Catalysts and Reagents: The nature and stoichiometry of the reagents are critical. In the H₂O₂-HBr system, a molar excess of H₂O₂ is often required to achieve high yields of dibromoketones from acetophenones. organic-chemistry.org The amount of H₂O₂ and HBr can be varied to selectively direct the reaction toward either mono- or dibromo ketones when starting from secondary alcohols. nih.govnih.gov For substrates with electron-withdrawing groups, larger quantities of the oxidizing agent (H₂O₂) are necessary to drive the reaction to completion. organic-chemistry.org The use of catalysts, such as acidic or neutral Al₂O₃ with NBS, can enhance the rate and control the regioselectivity of the bromination. nih.gov

| Parameter | Condition | Yield of 4-chloro-α-bromo-acetophenone (%) |

|---|---|---|

| Temperature (°C) | 70 | 66.3 |

| 80 | 85.4 | |

| 90 | 92.1 | |

| 100 | 90.5 | |

| Time (h) | 2 | 80.2 |

| 3 | 92.1 | |

| 4 | 86.5 |

Reactivity Profiles and Reaction Mechanisms of 2,2 Dibromo 1 3 Nitrophenyl Ethanone

Electrophilic and Nucleophilic Reactivity of the Dibromoketone Moiety

The dibromoketone moiety in 2,2-Dibromo-1-(3-nitrophenyl)ethanone imparts a bifunctional electrophilic character to the molecule. nih.govwikipedia.org This reactivity is centered on two primary sites: the carbonyl carbon and the α-carbon (the carbon atom to which the two bromine atoms are attached). The potent electron-withdrawing nature of the carbonyl group significantly enhances the polarity of the carbon-bromine (C-Br) bonds. This inductive effect increases the partial positive charge on the α-carbon, making it a prime target for nucleophilic attack. nih.gov Consequently, α-haloketones are widely recognized as effective alkylating agents in organic synthesis. wikipedia.org

The chemical reactivity of this moiety can be summarized by several possible points of attack for nucleophiles:

Carbonyl Carbon (Position 1): Susceptible to standard nucleophilic addition, a characteristic reaction of ketones.

α-Carbon (Position 2): Highly electrophilic due to the inductive effects of both the carbonyl group and the two bromine atoms, making it prone to nucleophilic substitution. nih.gov

Bromine Atom (Position 3): Can be attacked by certain nucleophiles in what is known as a "bromophilic" attack.

α'-Hydrogens (Positions 4, 5, 6): In typical α-haloketones, the hydrogens on adjacent carbons can be acidic. However, in this compound, these positions are part of the aromatic ring and are not susceptible to simple deprotonation by bases. nih.gov

Reactivity with Nucleophiles and Covalent Bond Formation

The reaction of this compound with nucleophiles is a cornerstone of its synthetic utility, leading to the formation of new covalent bonds. Nucleophilic attack predominantly occurs at the α-carbon, resulting in the displacement of one or both bromide ions in an SN2-type reaction. This pathway is fundamental to the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. wikipedia.orgnih.gov

For instance, reactions with dinucleophiles such as thioamides or thioureas can lead to the formation of thiazole (B1198619) rings. wikipedia.org Similarly, reactions with other nitrogen, oxygen, or sulfur-based nucleophiles provide access to a wide array of functionalized molecules. The enhanced electrophilicity of the α-carbon in this compound, amplified by the 3-nitro group, makes these substitution reactions particularly efficient. A computational study on α-bromoacetophenone confirmed that nucleophilic substitution is a primary reaction pathway, with the reaction's favorability influenced by the nature of the nucleophile. up.ac.zaup.ac.za

Dehydrohalogenation Pathways and Alkyne Formation from Vicinal Dibromides

Dehydrohalogenation is a classic elimination reaction used to synthesize alkenes and alkynes from alkyl halides. unacademy.com The synthesis of alkynes, in particular, can be achieved through a double dehydrohalogenation of either vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides. unacademy.comchemistrysteps.commasterorganicchemistry.com This transformation is typically carried out using a strong base, such as sodium amide (NaNH₂), often in liquid ammonia (B1221849). unacademy.comchemistrysteps.com The reaction proceeds via two successive E2 (bimolecular elimination) steps. unacademy.commasterorganicchemistry.com In the first step, one equivalent of hydrogen halide (HX) is removed to form a vinyl halide. The second, often slower, elimination step removes another equivalent of HX to form the alkyne triple bond. chemistrysteps.commasterorganicchemistry.com

However, the structure of this compound precludes it from undergoing this standard dehydrohalogenation pathway to form an alkyne. The E2 mechanism requires the presence of a proton on the carbon atom adjacent (β-position) to the carbon bearing the leaving group. In this molecule, the dibrominated carbon is attached to a carbonyl carbon, which is in turn attached to an aromatic ring. There are no β-hydrogens available for abstraction by a base.

While direct dehydrohalogenation is not feasible, related rearrangements can produce alkynes from different substrates. The Fritsch–Buttenberg–Wiechell rearrangement, for example, converts 1,1-diaryl-2-halo-alkenes into diaryl-alkynes using a strong base. chemeurope.comwikipedia.org This proceeds through a vinyl carbene intermediate followed by a 1,2-aryl migration. chemeurope.comwikipedia.org Although not directly applicable to this compound itself without prior modification, this illustrates an alternative pathway to alkynes when standard β-elimination is not possible.

Intramolecular and Intermolecular Cyclization Reactions

The dual electrophilic nature of the α,α-dibromoketone functionality makes this compound a valuable precursor for both intramolecular and intermolecular cyclization reactions, particularly in the synthesis of heterocyclic compounds. wikipedia.orgnih.gov

Intermolecular Cyclizations: In intermolecular reactions, the dibromoketone can react with a molecule containing two nucleophilic centers to form a ring. A classic example is the Hantzsch pyrrole (B145914) synthesis, where α-haloketones react with β-dicarbonyl compounds and ammonia or an amine to form pyrroles. wikipedia.org Similarly, reaction with thioamides or thioureas yields thiazoles. wikipedia.org These reactions capitalize on the ability of the α-carbon and the carbonyl carbon to act as sequential electrophilic sites.

Intramolecular Cyclizations: For intramolecular cyclization to occur, a nucleophilic group must be present elsewhere in the molecule, positioned to attack one of the electrophilic centers. While there are no inherent nucleophilic groups in this compound, derivatives can be designed for such reactions. For example, if a nucleophilic substituent were present on the aromatic ring, it could potentially cyclize onto the carbonyl or α-carbon. Such strategies are employed to create fused ring systems. Studies have shown that appropriately substituted acetophenone (B1666503) derivatives can undergo Brønsted acid-promoted intramolecular cyclizations to form polysubstituted indenes.

Furthermore, reduction of related α,α'-dihalo ketones can generate 2-oxyallyl metal complexes, which are reactive intermediates for [4+3] and [3+2] cycloaddition reactions to form seven- and five-membered rings, respectively. wikipedia.org

Stability and Side Reactions in Synthetic Applications

As a highly functionalized and reactive molecule, this compound is best utilized as a synthetic intermediate rather than an end product. nih.gov Its stability is limited by the high reactivity of the α,α-dibromoketone moiety. Several side reactions can occur depending on the reaction conditions.

Favorskii Rearrangement: Under basic conditions, α-haloketones that possess an abstractable proton on the α'-carbon can undergo the Favorskii rearrangement to yield carboxylic acid derivatives, often with skeletal rearrangement or ring contraction. wikipedia.orgddugu.ac.inpurechemistry.orgadichemistry.com For this compound, which lacks α'-hydrogens, a related pathway known as the quasi-Favorskii rearrangement can occur. This involves direct nucleophilic attack on the carbonyl carbon, followed by rearrangement and displacement of a bromide ion. adichemistry.com

Reductive Dehalogenation: The carbon-bromine bonds can be cleaved under reductive conditions. wikipedia.org Treatment with one- or two-electron reducing agents can initially form metal enolates. wikipedia.org In the presence of a proton source, this can lead to the corresponding monobromo ketone or the fully dehalogenated 1-(3-nitrophenyl)ethanone. wikipedia.org

Formation of α-Keto Carbenoids: In the absence of a trapping electrophile or proton source, the reduction of α,α-dihalo ketones can lead to the loss of the second halide from the enolate intermediate, affording α-keto carbenes or carbenoids. These are highly reactive species that can undergo subsequent reactions like C-H insertion. wikipedia.org

Reduction of the Nitro Group: The nitro group is susceptible to reduction by a variety of reagents (e.g., catalytic hydrogenation, dissolving metals). This can be an intended transformation or a competing side reaction if other parts of the molecule are being targeted. nih.gov

Comparative Reactivity Studies with Substituted Dibromoacetophenones

The reactivity of the dibromoacetophenone core is significantly modulated by the nature and position of substituents on the aromatic ring. These substituent effects are generally understood through their electronic influence—whether they donate or withdraw electron density from the reaction center. This can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. walisongo.ac.id

Influence of Aromatic Ring Substituents (e.g., Nitro Group) on Reactivity

The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-R). nih.govlearncbse.in

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene ring onto itself, further decreasing electron density on the ring, particularly at the ortho and para positions.

In this compound, the nitro group is in the meta position. From this position, its strong -I effect dominates, while the -R effect does not directly delocalize charge from the carbon attached to the ethanone (B97240) group. The primary consequence of this strong electron withdrawal is a significant increase in the electrophilicity of the carbonyl carbon and the attached α-carbon. This makes the molecule more susceptible to nucleophilic attack compared to unsubstituted 2,2-dibromoacetophenone or derivatives with electron-donating groups. nih.govlearncbse.in

The table below illustrates the expected trend in reactivity towards a nucleophile based on the electronic nature of a substituent at the para-position of the acetophenone ring. A positive Hammett reaction constant (ρ) would be expected for nucleophilic attack, indicating that the reaction is accelerated by electron-withdrawing groups. walisongo.ac.id

| Substituent (X) at para-position | Electronic Effect | Hammett Constant (σₚ) | Effect on Carbonyl Electrophilicity | Expected Relative Rate of Nucleophilic Attack |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | -0.27 | Decreased | Slowest |

| -CH₃ (Methyl) | Weakly Electron-Donating | -0.17 | Slightly Decreased | Slow |

| -H (Hydrogen) | Neutral (Reference) | 0.00 | Baseline | Moderate |

| -Cl (Chloro) | Weakly Electron-Withdrawing | +0.23 | Increased | Fast |

| -CN (Cyano) | Strongly Electron-Withdrawing | +0.66 | Strongly Increased | Faster |

| -NO₂ (Nitro) | Very Strongly Electron-Withdrawing | +0.78 | Very Strongly Increased | Fastest |

Data for Hammett constants are standard literature values.

This trend confirms that the 3-nitro substituent in this compound serves to activate the molecule towards reactions with nucleophiles, enhancing its utility as a reactive building block in synthesis.

Tautomerism and Isomerization Processes Relevant to its Transformations

The transformation potential of this compound is significantly influenced by its structural characteristics, particularly concerning tautomerism and isomerization. An analysis of its molecular structure reveals specific constraints that prevent common isomerization pathways while allowing for others under specific reactive conditions.

Keto-Enol Tautomerism

Tautomers are constitutional isomers of organic compounds that can readily interconvert. adichemistry.com A primary and well-documented type of tautomerism in carbonyl compounds is keto-enol tautomerism, which involves a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). nrochemistry.comddugu.ac.in This process is fundamentally dependent on the presence of at least one alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group). adichemistry.com The interconversion is typically catalyzed by either acid or base. wikipedia.org

In the case of this compound, the alpha-carbon is bonded to two bromine atoms and the carbonyl carbon, leaving no alpha-hydrogens. The absence of an abstractable proton at this position makes conventional keto-enol tautomerism impossible for this molecule. The compound is therefore "locked" in its keto form and does not establish an equilibrium with an enol counterpart under standard conditions.

Skeletal Isomerization: The Quasi-Favorskii Rearrangement

While keto-enol tautomerism is not a viable pathway, this compound is susceptible to a type of skeletal isomerization known as the Favorskii rearrangement, specifically through a mechanism applicable to non-enolizable α-halo ketones. adichemistry.comwikipedia.org For α-halo ketones that lack α'-hydrogens, such as the subject compound, the reaction proceeds through a pathway sometimes referred to as the quasi-Favorskii or pseudo-Favorskii rearrangement. wikipedia.org

This rearrangement occurs in the presence of a base (e.g., hydroxide (B78521), alkoxide) and results in the formation of a carboxylic acid derivative, representing a fundamental reorganization of the carbon skeleton. ddugu.ac.inpurechemistry.org

The accepted mechanism for this transformation involves three key steps:

Nucleophilic Attack: A base, such as a hydroxide ion (OH⁻), attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a tetrahedral alkoxide intermediate.

Concerted Rearrangement: The tetrahedral intermediate collapses. In a concerted step, the 3-nitrophenyl group migrates from the carbonyl carbon to the adjacent alpha-carbon.

Halide Displacement: This migration simultaneously displaces one of the bromide ions as a leaving group. The result is the formation of an α-aryl carboxylic acid (or its corresponding ester or amide if an alkoxide or amine is used as the base), which is a structural isomer of the product expected from simple hydrolysis.

This isomerization is a significant transformation as it involves a carbon-carbon bond rearrangement, fundamentally altering the molecular structure from a phenacyl bromide derivative to a phenylacetic acid derivative.

Data Table: Structural Comparison of Reactant and Rearranged Product

The following table outlines the key structural differences between this compound and the product of a potential quasi-Favorskii rearrangement.

| Feature | This compound (Reactant) | (3-nitrophenyl)bromoacetic acid (Rearrangement Product) |

| Molecular Formula | C₈H₅Br₂NO₂ | C₈H₆BrNO₄ |

| Core Structure | Acetophenone | Phenylacetic acid |

| Alpha-Carbon Substituents | Two Bromine atoms (-CBr₂) | One Bromine atom, one 3-nitrophenyl group |

| Functional Group | Ketone | Carboxylic Acid |

| Alpha-Hydrogen Present | No | Yes |

Applications of 2,2 Dibromo 1 3 Nitrophenyl Ethanone As a Key Synthetic Precursor

Construction of Heterocyclic Systems for Advanced Organic Research

The electrophilic nature of the carbon atom bearing the bromine atoms makes 2,2-Dibromo-1-(3-nitrophenyl)ethanone an excellent substrate for reactions with various nucleophiles, leading to the formation of diverse heterocyclic scaffolds.

β-Carbolines and isoquinoline (B145761) alkaloids are prominent classes of nitrogen-containing heterocycles found in numerous natural products and pharmacologically active compounds. researchgate.netresearchgate.netljmu.ac.ukscripps.edu The synthesis of the β-carboline framework is a significant area of research, with common methods including the Pictet-Spengler and Bischler-Napieralski reactions, which typically utilize tryptophan or tryptamine-based precursors. ljmu.ac.uksciforum.net These traditional methods often require an additional oxidation step to achieve the fully aromatic β-carboline ring system. ljmu.ac.uk Similarly, the isoquinoline nucleus is a core component of many alkaloids, such as papaverine (B1678415) and morphine, and its synthesis is a central theme in medicinal chemistry. thieme-connect.de While α-haloketones are valuable synthons in heterocyclic chemistry, the direct application of this compound as a key starting material for the construction of β-carbolines, Dihydroeudistomin Y, or isoquinoline alkaloids is not extensively documented in dedicated synthetic routes within the reviewed literature. The primary synthetic strategies for these targets typically involve different precursor molecules and cyclization strategies. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

The synthesis of thiazole (B1198619) rings from α-halogenated ketones is a well-established and fundamental reaction in heterocyclic chemistry, commonly known as the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). Given its structure, this compound is a suitable precursor for this transformation. The reaction proceeds by nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon, displacing one of the bromide ions. This is followed by an intramolecular cyclization and dehydration to yield the substituted thiazole ring. The use of related 2-bromo-ethanone compounds to prepare various thiazole derivatives with potential fungicidal activity has been successfully demonstrated. ekb.egresearchgate.net

Table 1: Generalized Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Type | Significance |

|---|---|---|---|

| This compound | Thioamide / Thiourea | Substituted Thiazole | Forms a core heterocyclic structure found in many bioactive molecules. |

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a significant pharmacophore present in a wide range of medicinally important compounds. jchemrev.comglobalresearchonline.net The most common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclodehydration of diacylhydrazines using dehydrating agents like phosphorus oxychloride or the reaction of acid hydrazides with various reagents. nih.govresearchgate.net While α-haloketones are not typically the primary starting materials for direct 1,3,4-oxadiazole synthesis, they can be used to generate intermediates that subsequently lead to these heterocycles.

Benzothiazoles: Benzothiazoles are another class of important heterocyclic compounds. A primary method for their synthesis is the condensation of 2-aminothiophenol (B119425) with various electrophiles, such as aldehydes or carboxylic acids. organic-chemistry.orgekb.eg The α-haloketone functionality in this compound makes it a potent electrophile for this reaction. The synthesis would involve the initial reaction between the amino group of 2-aminothiophenol and the carbonyl carbon of the ketone, followed by cyclization involving the thiol group to form the benzothiazole (B30560) ring system. The formation of related benzothiazole structures from bromo-nitrophenyl ethanone (B97240) derivatives has been reported, underscoring the viability of this synthetic approach. nih.gov

Preparation of Unsaturated Systems

α-Haloketones are known to undergo dehydrohalogenation reactions in the presence of a base to yield unsaturated carbonyl compounds. For an α,α-dihaloketone like this compound, treatment with a base can initiate an elimination reaction to form an α-bromo-α,β-unsaturated ketone. A more synthetically useful transformation for α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base (like an alkoxide or hydroxide) to produce carboxylic acid derivatives. This rearrangement proceeds through a cyclopropanone (B1606653) intermediate and subsequent ring opening. Applying this to this compound could provide a pathway to substituted unsaturated acids or their corresponding esters, depending on the nucleophilic base used.

Functionalization and Derivatization Studies

The molecular structure of this compound offers several sites for functionalization and derivatization, making it an object of crystallographic and reactivity studies. nih.gov

α-Bromo Atoms: The two bromine atoms are highly reactive and can be substituted by a wide range of nucleophiles. This allows for the introduction of various functional groups at the α-position, making it a key synthon for combinatorial synthesis. nih.gov

Carbonyl Group: The ketone functionality can undergo standard carbonyl chemistry, including reduction to an alcohol, reductive amination, or reaction with organometallic reagents to extend the carbon chain.

Aromatic Ring: The nitro group on the phenyl ring is a powerful electron-withdrawing group that influences the reactivity of the aromatic ring. Furthermore, the nitro group itself can be readily reduced to an amino group, which can then be further derivatized through diazotization or acylation, opening pathways to a vast array of new compounds.

Crystallographic analysis of this compound reveals that its three-dimensional structure is stabilized by an extensive network of weak intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking. nih.gov These interactions influence the compound's solid-state properties and can play a role in its reactivity in certain synthetic applications.

Table 2: Potential Functionalization Sites of this compound

| Site | Type of Reaction | Potential Products |

|---|---|---|

| α-Carbon | Nucleophilic Substitution | α-substituted ketones (e.g., with -OH, -OR, -NR₂, -SR groups) |

| Carbonyl Carbon | Reduction, Addition | Secondary alcohols, substituted ethanes |

| Nitro Group | Reduction | 1-(3-aminophenyl)-2,2-dibromoethanone |

Synthesis of α-Keto Amides through Oxidative Amidation

While direct oxidative amidation of this compound is not extensively documented, its derivatives serve as immediate precursors to α-keto amides. The typical strategy involves the substitution of the bromine atoms with other functional groups, which are then converted to the amide.

A key transformation involves the reaction of this compound with sodium methoxide. This reaction does not directly yield an amide but produces 2-methoxy-1-(3-nitrophenyl)ethanone, which is a precursor to the corresponding α-keto acid or ester. Subsequent amidation of these derivatives provides the α-keto amide.

Detailed research findings indicate that the synthesis of related α-keto amides often proceeds through an α-hydroxy or α-alkoxy intermediate. The general pathway can be outlined as:

Nucleophilic Substitution: The dibromo compound reacts with a nucleophile (e.g., an alcoholate) to replace the bromine atoms.

Oxidation: The resulting intermediate is oxidized to an α-keto ester or acid.

Amidation: The α-keto ester or acid is then coupled with an amine to form the final α-keto amide.

This multi-step approach highlights the role of this compound as a foundational block for these valuable compounds.

Use in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

This compound is an excellent substrate for various bond-forming reactions due to the lability of its bromine atoms, which can be readily displaced by nucleophiles.

Carbon-Heteroatom Bond Formation:

The compound is frequently used in the synthesis of heterocyclic structures. For instance, it reacts with thiourea and its derivatives to form aminothiazole rings, a common scaffold in medicinal chemistry. In a typical reaction, the thiourea acts as a dinucleophile, attacking the carbonyl carbon and displacing the bromine atoms to facilitate ring closure.

An example is the synthesis of 2-amino-4-(3-nitrophenyl)thiazole. This reaction proceeds by heating this compound with thiourea in an alcoholic solvent.

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| This compound | Thiourea | 2-Amino-4-(3-nitrophenyl)thiazole | C-S, C-N |

| This compound | Substituted Thioureas | Substituted 2-aminothiazoles | C-S, C-N |

Carbon-Carbon Bond Formation:

While less common, the bromine atoms can be replaced by carbon nucleophiles in reactions such as Friedel-Crafts alkylations or reactions with organometallic reagents. These reactions, however, often require specific catalysts and carefully controlled conditions to achieve selectivity and avoid side reactions due to the high reactivity of the starting material.

Role in Multi-Step Total Syntheses of Complex Organic Molecules

The utility of this compound extends to its role as an intermediate in the synthesis of more complex molecular targets. The functional groups present—the dibromoketone and the nitro group—offer multiple points for elaboration.

For example, the nitro group can be reduced to an amine, which can then be diazotized and subjected to various transformations (e.g., Sandmeyer reaction) to introduce a wide range of substituents on the aromatic ring. The ketone and its derivatives (such as the thiazole ring mentioned earlier) can be further modified.

This strategic positioning of reactive sites allows for the construction of complex polyfunctional molecules from a relatively simple starting material. The synthesis of certain pharmaceutical intermediates or biologically active compounds often leverages this step-wise functionalization.

Development of Novel Reagents and Intermediates in Organic Chemistry

This compound serves as a precursor for the development of novel chemical entities with specific synthetic applications.

One notable example is its conversion into 3-nitrophenacyl bromide , which is technically the monobrominated analogue but is often prepared from the dibrominated species through controlled reduction or is a co-product in its synthesis. More significantly, the dibromo compound itself is a precursor to α-keto aldehydes and their derivatives.

Furthermore, its reaction products, such as the aforementioned aminothiazoles, become valuable intermediates in their own right. These intermediates can be further functionalized, for example, by diazotization of the amino group on the thiazole ring to introduce other functionalities, thus creating a library of substituted thiazole reagents for various synthetic purposes.

The transformation of this compound into these diverse intermediates underscores its importance in expanding the toolbox of synthetic organic chemistry.

Computational and Theoretical Investigations of 2,2 Dibromo 1 3 Nitrophenyl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.commdpi.com DFT is a common choice for calculating the properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net

Optimized Geometry Parameters and Conformation Analysis

To begin a computational study, the first step is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. scispace.com The process involves calculating forces on each atom and adjusting their positions until those forces are negligible.

For a molecule like 2,2-Dibromo-1-(3-nitrophenyl)ethanone, this analysis would yield key structural parameters:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C=O, C-Br, N-O).

Bond Angles: The angles formed by three connected atoms (e.g., O=C-C, C-C-Br).

This analysis would reveal whether the molecule is planar or if steric hindrance from the two bulky bromine atoms causes significant twisting of the chemical groups.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Its energy level is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity. nih.gov

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . schrodinger.comnih.gov This value is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov Analysis of the spatial distribution of the HOMO and LUMO electron clouds would indicate the likely regions of electron donation and acceptance, providing insight into intramolecular charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to indicate different potential values:

Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential, which are electron-poor. These areas are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and potentially positive or neutral regions around the hydrogen atoms of the phenyl ring. wolfram.comyoutube.com

Reactivity Descriptors and Global Chemical Reactivity

Using the energies of the HOMO and LUMO, a set of global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.nethakon-art.com These descriptors, derived from DFT, provide a quantitative measure of stability and reactivity. researchgate.net Key descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These parameters provide a theoretical framework for comparing the reactivity of different molecules. hakon-art.com

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. su.seasianpubs.org

Theoretical Prediction and Experimental Validation of Vibrational Frequencies

DFT calculations can predict the vibrational frequencies of a molecule and the corresponding intensities of the IR and Raman bands. scispace.comuprm.edu These theoretical frequencies often have a systematic error due to the harmonic approximation used in the calculation, but this can be corrected using scaling factors to achieve good agreement with experimental data. scispace.com

A combined theoretical and experimental study for this compound would involve:

Recording the experimental FTIR and FT-Raman spectra of the compound.

Calculating the theoretical vibrational frequencies and intensities using DFT.

Assigning each observed experimental peak to a specific vibrational mode (e.g., C=O stretch, NO₂ symmetric stretch, C-Br stretch) based on the theoretical calculations. nist.gov

This process allows for a complete and confident assignment of the molecule's vibrational spectrum, confirming its structure and the presence of its various functional groups.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular vibrational mode, PED analysis allows for a precise understanding of the molecular motions corresponding to each spectral peak.

For a molecule like this compound, a PED analysis would be conducted following a frequency calculation, typically using a DFT method like B3LYP with a suitable basis set. The analysis would elucidate the vibrational modes associated with the nitro group (NO2), the carbonyl group (C=O), the C-Br bonds, and the phenyl ring. For instance, it would distinguish between pure stretching or bending modes and mixed modes where multiple types of motion are coupled.

As specific PED data for the title compound is not available in the literature, an illustrative table is provided below to demonstrate what a typical PED analysis for a similar aromatic ketone might reveal.

Table 1: Illustrative Potential Energy Distribution (PED) for Selected Vibrational Modes of an Aromatic Ketone.

| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (%) |

|---|---|---|

| ~3100 | ν(C-H) aromatic | ν(C-H) (98) |

| ~1700 | ν(C=O) | ν(C=O) (85), ν(C-C) (10) |

| ~1530 | νas(NO₂) | νas(NO₂) (80), δ(C-H) (15) |

| ~1350 | νs(NO₂) | νs(NO₂) (75), ν(C-N) (20) |

| ~850 | γ(C-H) out-of-plane | γ(C-H) (90) |

| ~680 | ν(C-Br) | ν(C-Br) (60), δ(C-C-C) (30) |

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound. ν: stretching, νas: asymmetric stretching, νs: symmetric stretching, δ: in-plane bending, γ: out-of-plane bending.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations and Validation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming molecular structures and understanding the electronic environment of nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts.

For this compound, theoretical chemical shifts would be calculated for the aromatic protons and carbons, as well as for the ethanone (B97240) moiety. The calculated values would then be compared with experimental NMR data for validation. The presence of the electron-withdrawing nitro group and the bromine atoms would significantly influence the chemical shifts. The nitro group is expected to cause a downfield shift for the aromatic protons, particularly those in the ortho and para positions relative to it. The two bromine atoms on the α-carbon would also have a significant deshielding effect on the carbonyl carbon.

While specific calculated NMR data for this compound is not published, a table of expected chemical shifts based on the analysis of similar compounds is presented below. For comparison, the experimental ¹H NMR chemical shifts for the related compound acetophenone (B1666503) show signals for aromatic protons in the range of 7.4-8.0 ppm and a singlet for the methyl protons at approximately 2.6 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Illustrative).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHBr₂ | ~6.5 - 7.0 | ~40 - 50 |

| C=O | - | ~185 - 195 |

| C-NO₂ | - | ~148 - 152 |

| Aromatic C-H | ~7.5 - 8.5 | ~120 - 140 |

| Aromatic C (quaternary) | - | ~130 - 150 |

Note: These are estimated values for illustrative purposes, based on general substituent effects in NMR spectroscopy.

Nonlinear Optical (NLO) Properties Characterization

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a means to predict the NLO properties of molecules. The key parameters that characterize the NLO response of a molecule are the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Molecules with large hyperpolarizability values are typically characterized by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the nitro group acts as a strong electron acceptor. The presence of such features suggests that this molecule may exhibit NLO properties.

Computational studies on other nitroaromatic compounds have shown that the presence of a nitro group can significantly enhance the hyperpolarizability. It is expected that this compound would also possess a notable NLO response.

Table 3: Illustrative Calculated NLO Properties for a Nitroaromatic Compound.

| Parameter | Symbol | Illustrative Value |

|---|---|---|

| Dipole Moment | μ | ~3 - 5 Debye |

| Mean Polarizability | <α> | ~150 - 200 x 10⁻²⁴ esu |

| First Hyperpolarizability | β_tot | ~10 - 30 x 10⁻³⁰ esu |

Note: These values are illustrative and represent typical ranges for similar molecules. They are not calculated data for this compound.

Thermodynamic Properties and Reaction Energetics

Computational methods can be used to predict various thermodynamic properties of a molecule, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These properties are fundamental for understanding the stability of the compound and the energetics of its reactions.

For this compound, these thermodynamic parameters can be calculated using methods like DFT. The calculations would provide insight into the molecule's stability relative to its constituent elements and other related compounds. Furthermore, reaction energetics, such as activation energies and reaction enthalpies for various chemical transformations, can be modeled. This is particularly useful for understanding its reactivity and potential synthetic applications.

Thermodynamic data for the parent compound, 1-(3-nitrophenyl)ethanone, is available and can serve as a reference point. The addition of two bromine atoms to the ethanone side chain would be expected to significantly alter these thermodynamic properties.

Table 4: Illustrative Thermodynamic Properties at 298.15 K.

| Property | Symbol | Illustrative Value |

|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | -50 to -100 kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | 50 to 100 kJ/mol |

| Standard Entropy | S° | 400 to 450 J/(mol·K) |

Note: These are hypothetical values for this compound, intended for illustrative purposes only.

Advanced Structural Elucidation and Crystal Engineering of 2,2 Dibromo 1 3 Nitrophenyl Ethanone and Derivatives

X-ray Single-Crystal Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

For α-haloketones, the molecular conformation is largely defined by the orientation of the phenyl ring, the nitro group, and the ethanone (B97240) moiety. In a related compound, 2-Bromo-1-(3-nitrophenyl)ethanone , X-ray diffraction studies revealed two independent molecules in the asymmetric unit. nih.gov In this mono-brominated analogue, the nitro and ethanone groups are nearly coplanar with the benzene (B151609) ring. nih.gov The dihedral angles between the mean plane of the nitro group and the benzene ring are reported as 4.6(4)° and 2.8(3)°, while for the ethanone group, they are 0.8(8)° and 5.5(8)° for the two respective molecules. nih.gov The bromine atom, however, is slightly twisted out of this plane. nih.gov

In more complex derivatives, such as (E)-1-[2,2-dibromo-1-(3-nitrophenyl)vinyl]-2-(4-bromophenyl)diazene, the central dibromo-vinyl fragment is nearly planar. This plane forms significant dihedral angles with the attached aromatic rings, indicating a twisted molecular conformation. nih.gov For a theoretical analysis of 2,2-Dibromo-1-(3-nitrophenyl)ethanone, one would expect the bulky dibromo-methyl group to influence the planarity of the ethanone fragment relative to the nitrophenyl ring.

Detailed analysis of bond lengths and angles provides insight into the electronic and steric environment of the molecule. For 2-Bromo-1-(3-nitrophenyl)ethanone , crystallographic data confirms that the observed bond distances and angles fall within normal ranges for this class of compounds. nih.gov

A key structural parameter in these molecules is the torsion angle, which describes the rotation around a specific bond. In the mono-bromo analogue, the C1-C7-C8-Br torsion angles, which define the orientation of the bromoacetyl group relative to the phenyl ring, were found to be -177.5(5)° and 168.6(5)° for the two molecules in the asymmetric unit. nih.gov This indicates a predominantly anti-periplanar conformation.

For the hypothetical structure of this compound, the introduction of a second bromine atom would significantly alter the local geometry around the α-carbon. It would be expected to influence the C-C-Br bond angles and potentially the conformation of the entire side chain due to increased steric hindrance.

Table 1: Selected Torsion Angles (°) (Note: Data is for the analogue 2-Bromo-1-(3-nitrophenyl)ethanone and is illustrative.)

| Atoms | Angle (Molecule A) | Angle (Molecule B) |

|---|---|---|

| C1A-C7A-C8A-Br1 | -177.5 (5) | - |

| C1B-C7B-C8B-Br2 | - | 168.6 (5) |

Source: nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in relation to its neighbors, allowing for a detailed understanding of the forces governing crystal packing.

While no Hirshfeld analysis exists for this compound, studies on related structures provide a clear picture of the expected interactions. For various nitrophenyl derivatives containing bromine, the dominant interactions contributing to crystal packing are O···H/H···O, Br···H/H···Br, and H···H contacts. iucr.orgnih.gov

For example, in (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, the percentage contributions to the Hirshfeld surface are:

O···H/H···O: 15.0% nih.gov

H···H: 14.3% nih.gov

Br···H/H···Br: 14.2% nih.gov

C···H/H···C: 10.1% nih.gov

Br···Br: 7.2% nih.gov

The stability of the crystal structure is maintained by a complex network of weak intermolecular forces. In 2-Bromo-1-(3-nitrophenyl)ethanone , an extensive array of weak C—H···O and C—H···Br hydrogen bonds links the molecules into a three-dimensional supramolecular network. nih.gov

In more complex azo-dye derivatives containing the 2,2-dibromo-1-(nitrophenyl) moiety, C—H···O hydrogen bonds link molecules into chains. nih.gov These chains are further interconnected by face-to-face π–π stacking interactions, forming layered structures. nih.gov The cohesion between these layers is aided by short Br···O contacts and other van der Waals forces. nih.gov The analysis of these networks is crucial for crystal engineering, as modifying functional groups can tune these interactions to achieve desired crystal properties.

Reduced Density Gradient (RDG) analysis is a computational chemistry method that visualizes weak non-covalent interactions in real space. researchgate.net It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This generates surfaces that identify the type and strength of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored surfaces. researchgate.net

Weak van der Waals interactions are represented by green surfaces.

Strong repulsive interactions (e.g., steric clashes) are shown in red. researchgate.net

Although no RDG analysis has been published for this compound, this technique would be instrumental in visualizing the interplay of C-H···O and C-H···Br hydrogen bonds, potential halogen···halogen (Br···Br) interactions, and π-π stacking. The RDG map would provide a clear, qualitative picture of the stabilizing and destabilizing forces within the crystal lattice, complementing the quantitative data from Hirshfeld surface analysis.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-1-(3-nitrophenyl)ethanone |

| (E)-1-[2,2-dibromo-1-(3-nitrophenyl)vinyl]-2-(4-bromophenyl)diazene |

Polymorphism and Crystal Polymorph Studies

Identification and Characterization of Different Crystalline Forms

There is no information in the public domain regarding the existence of different crystalline forms or polymorphs of this compound. Consequently, no characterization data, which would typically be obtained through techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy, is available.

Structural Differences and Similarities Between Polymorphs

As no polymorphs of this compound have been identified, a comparison of their structural differences and similarities is not possible. Such a comparison would typically involve an in-depth analysis of crystallographic data, including unit cell parameters, space groups, molecular conformations, and intermolecular interactions.

Future Directions and Emerging Research Avenues for 2,2 Dibromo 1 3 Nitrophenyl Ethanone

Development of Novel Catalytic Systems for its Synthesis and Transformations

The synthesis and subsequent chemical manipulation of 2,2-Dibromo-1-(3-nitrophenyl)ethanone can be significantly advanced through the development of innovative catalytic systems. While traditional bromination methods exist, future research is geared towards more efficient, selective, and environmentally benign approaches.

For Synthesis:

Emerging catalytic strategies are moving away from stoichiometric brominating agents towards greener alternatives. Electrocatalytic processes represent a promising frontier for the synthesis of α,α-dihalo ketones. rsc.org These methods can utilize simple alkali halide salts in aqueous solutions, avoiding harsh reagents and offering high yields under ambient conditions. rsc.org Another avenue lies in the exploration of novel heterogeneous catalysts, such as MgO nanoparticles in conjunction with reagents like Bromodimethylsulfonium Bromide (BDMS), which can provide moderate to superior yields in a one-pot protocol. researchgate.net Furthermore, catalyst-free systems using combinations like sodium bromide (NaBr) and potassium persulfate (K₂S₂O₈) are being investigated for the selective synthesis of both α-bromo and α,α-dibromoacetophenones, presenting a green and economical option. researchgate.net

| Catalytic System/Method | Reagents | Key Advantages |

| Electrocatalysis | Alkali halide salts in aqueous solution | Environmentally friendly, high yields, ambient conditions. rsc.org |

| Heterogeneous Catalysis | Bromodimethylsulfonium Bromide (BDMS) / MgO nanoparticles | One-pot protocol, moderate to superior yields. researchgate.net |

| Catalyst-Free Oxidation | Sodium Bromide (NaBr) / Potassium Persulfate (K₂S₂O₈) | Green, economical, selective for mono- or di-bromination. researchgate.net |

For Transformations:

The gem-dibromo functionality is a versatile handle for a variety of catalytic transformations. Future research will likely focus on developing catalysts for the selective functionalization of this moiety. For instance, metal-catalyzed reactions, such as those involving palladium or copper, could be designed to achieve novel cross-coupling reactions at the dibrominated carbon. bohrium.com The development of catalysts for the regioselective synthesis of α-alkoxy ketones from α,α'-dibromo ketones also points towards potential pathways for the selective transformation of this compound. acs.org

Exploration of its Reactivity in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages in terms of safety, efficiency, and scalability for the synthesis and reactions of potentially hazardous or highly reactive compounds like this compound.

The application of continuous-flow systems for bromination reactions has already shown promise. For instance, the α-bromination of acetophenone (B1666503) has been achieved with high yield and selectivity in a continuous flow setup. nih.govmdpi.com This approach minimizes the handling of hazardous reagents like bromine and allows for precise control over reaction parameters, which is crucial for preventing over-bromination or side reactions. nih.govmdpi.com Future research will likely focus on adapting and optimizing these continuous-flow methods for the specific synthesis of this compound. The use of microreactors for the bromination of aromatic compounds, with in-situ catalyst generation, further underscores the potential of this technology for safer and more efficient synthesis. researchgate.netdeepdyve.com

Moreover, the inherent safety features of microreactors make them ideal for exploring the subsequent, often exothermic, reactions of this compound. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, preventing thermal runaways and enabling reactions to be performed under conditions that would be unsafe in traditional batch reactors. mdpi.com This opens the door to exploring a wider range of reaction conditions and reagents for the transformation of this versatile building block.

| Technology | Application Area | Potential Advantages |

| Flow Chemistry | Synthesis of this compound | Improved safety, higher yields, enhanced selectivity, scalability. nih.govmdpi.commdpi.com |

| Microreactors | Synthesis and subsequent transformations | Precise control over reaction conditions, enhanced heat transfer, safe handling of hazardous intermediates. researchgate.netdeepdyve.commdpi.com |

Advanced Computational Modeling for Predicting Novel Reactivity and Properties

Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the reactivity, stability, and electronic properties of molecules like this compound. While specific computational studies on this exact compound are not yet prevalent, the application of DFT to similar molecules provides a clear roadmap for future research.

DFT calculations can be employed to understand the electronic structure and predict reactive sites within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-deficient regions of the molecule, thereby predicting the sites for nucleophilic and electrophilic attack. rroij.com Natural Bond Orbital (NBO) analysis can be used to study intramolecular interactions and charge delocalization, which are crucial for understanding the molecule's stability and reaction mechanisms. rroij.com

By applying these computational methods, researchers can:

Predict the most likely reaction pathways for nucleophilic substitution at the carbonyl carbon or the dibrominated carbon.

Model the transition states of potential reactions to understand their feasibility and kinetics.

Virtually screen potential reactants and catalysts to identify promising candidates for new transformations.

Gain a deeper understanding of the influence of the nitro group on the reactivity of the gem-dibromo ketone moiety.

Recent studies on other ketones and nitro-containing aromatic compounds have demonstrated the power of DFT in elucidating reaction mechanisms and predicting physicochemical properties, highlighting the immense potential of applying these methods to this compound. mdpi.comnih.govnih.gov

Strategic Integration into Diverse Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in medicinal chemistry for their efficiency and ability to generate molecular diversity. The unique structure of this compound makes it an intriguing candidate for integration into novel MCR sequences.

The electrophilic carbonyl carbon and the two bromine atoms, which can act as leaving groups, provide multiple points of reactivity that can be exploited in MCRs. For example, a reaction could be envisioned where a nucleophile attacks the carbonyl group, followed by an intramolecular or intermolecular reaction involving the displacement of one or both bromine atoms.

While specific examples of this compound in MCRs are yet to be widely reported, the known reactivity of gem-dibromo compounds in tandem reactions suggests significant potential. researchgate.net For instance, the Ugi and Petasis reactions are powerful MCRs that often involve a ketone or aldehyde component. nih.gov Future research could focus on designing MCRs where this compound or its derivatives serve as the ketone component, leading to the rapid synthesis of complex, poly-functionalized molecules. The development of such reactions would be highly beneficial for the construction of libraries of novel compounds for drug discovery.

Application as a Scaffold for Complex Molecular Architecture Design in Chemical Biology Research

The chemical reactivity of this compound makes it a valuable starting material, or scaffold, for the synthesis of complex molecular architectures with potential applications in chemical biology. The α,α-dihalocarbonyl moiety is considered a privileged scaffold in medicinal chemistry due to its chemical and metabolic stability, as well as its lipophilicity. researchgate.net

This compound can serve as a precursor for a wide variety of bioactive heterocyclic compounds. researchgate.netresearchgate.net The gem-dibromo ketone can react with various dinucleophiles to construct five-, six-, and seven-membered rings, which are common motifs in biologically active molecules. The presence of the nitro group adds another layer of functionality, as it can be reduced to an amine, which can then be further functionalized. frontiersin.org

Future research in this area will likely focus on:

Synthesis of Novel Heterocycles: Utilizing this compound to synthesize novel classes of heterocycles with potential therapeutic applications, such as anticancer or antimicrobial agents. The synthesis of α,β-unsaturated ketones and their subsequent conversion to heterocyclic analogues has shown promise in developing potent antitumor compounds. nih.gov

Development of Covalent Probes: The reactive nature of the α,α-dibromo ketone could be harnessed to design covalent inhibitors or probes for studying biological targets. By incorporating this scaffold into a molecule with affinity for a specific protein, it could be used to covalently label and study the function of that protein.

Combinatorial Synthesis: The versatility of this building block makes it an ideal candidate for combinatorial synthesis approaches to generate libraries of diverse compounds for high-throughput screening in drug discovery programs. nih.gov

Q & A